1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound featuring a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE typically involves multi-step organic reactionsThe final steps involve the attachment of the piperazine and phenoxyethanone moieties .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and phenoxyethanone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anti-cancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their therapeutic potential in various diseases.
Thieno[3,2-d]pyrimidine derivatives: Studied for their diverse biological activities.
Uniqueness
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C31H29N5O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C31H29N5O2/c1-23-9-8-12-25(19-23)36-20-27(24-10-4-2-5-11-24)29-30(32-22-33-31(29)36)35-17-15-34(16-18-35)28(37)21-38-26-13-6-3-7-14-26/h2-14,19-20,22H,15-18,21H2,1H3 |
InChI Key |
JCUQALCVEDUIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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